1-(benzenesulfonyl)-1H-1,2,4-triazole
Description
Structure
3D Structure
Properties
CAS No. |
13578-48-8 |
|---|---|
Molecular Formula |
C8H7N3O2S |
Molecular Weight |
209.23 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H7N3O2S/c12-14(13,11-7-9-6-10-11)8-4-2-1-3-5-8/h1-7H |
InChI Key |
XXWDFVCAJNWDEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=NC=N2 |
Purity |
95 |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 1 Benzenesulfonyl 1h 1,2,4 Triazole
Role as an Electrophilic Sulfonyl Transfer Agent
The key to the reactivity of 1-(benzenesulfonyl)-1H-1,2,4-triazole lies in the S-N bond. The strong electron-withdrawing nature of the benzenesulfonyl group makes the sulfur atom highly electrophilic. Simultaneously, the 1,2,4-triazole (B32235) moiety is an excellent leaving group, readily departing as the stable triazolide anion upon nucleophilic attack at the sulfur center. This characteristic makes the compound a potent agent for transferring the benzenesulfonyl group to various nucleophiles.
Nucleophilic Substitution Reactions with Alkoxides
This compound readily reacts with nucleophiles such as alcohols. nih.gov In the presence of an alkoxide (the conjugate base of an alcohol), a nucleophilic substitution occurs at the sulfonyl group. The alkoxide ion attacks the electrophilic sulfur atom, leading to the cleavage of the sulfur-nitrogen bond. This process results in the formation of a sulfonate ester and the release of the 1,2,4-triazole anion.
The general mechanism involves the attack of the alkoxide on the sulfur atom, proceeding through a transition state where the S-O bond is forming and the S-N bond is breaking. The stability of the resulting triazolide anion as a leaving group facilitates this reaction.
Activation of Substrates via Sulfonylation
A significant application of this compound and its analogs is the activation of substrates, most notably in the chemical synthesis of oligonucleotides. beilstein-journals.orgnih.gov In the phosphotriester method of oligonucleotide synthesis, arylsulfonyl azolides are employed as coupling agents to facilitate the formation of the crucial phosphodiester bond between nucleotide units.
The mechanism involves the activation of a phosphate (B84403) group. This compound reacts with a phosphodiester component to form a highly reactive mixed anhydride (B1165640) intermediate. This intermediate is a mixed anhydride of phosphoric acid and benzenesulfonic acid. The sulfonated phosphate is now highly activated towards nucleophilic attack. The 5'-hydroxyl group of the other nucleotide unit then acts as the nucleophile, attacking the activated phosphorus center and displacing the benzenesulfonate (B1194179) group to form the desired phosphotriester linkage. Arylsulfonyltetrazoles have also been shown to be effective and mild condensing agents in this process. nih.govchemicalbook.com
A variety of arylsulfonyl azolides have been developed for this purpose, highlighting the importance of the sulfonyl-azole scaffold in synthetic chemistry.
Table 1: Examples of Arylsulfonyl Azolide Activating Agents in Synthesis
| Compound Name | Abbreviation | Application |
|---|---|---|
| 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole | MSNT | Oligonucleotide Synthesis |
| 1-(Mesitylenesulfonyl)-1,2,4-triazole | Regioselective Sulfonylation | |
| Benzenesulfonyltetrazole | Oligonucleotide Synthesis | |
| 4-(2H-1,2,3-Triazol-2-yl)benzene-1-sulfonyl chloride | Synthesis of Sulfonate Esters |
Reactivity of the Triazole Core
While much of the reactivity of this compound centers on the departure of the sulfonyl group, the triazole ring itself possesses distinct reactive properties.
Reactions at the Triazole Nitrogen Atoms (N1, N2, N4)
The 1,2,4-triazole ring contains three nitrogen atoms, each with a lone pair of electrons, making them potential nucleophilic centers. youtube.com The parent 1H-1,2,4-triazole is known to undergo electrophilic substitution, such as alkylation, at its nitrogen atoms. chemicalbook.com The regioselectivity of these reactions can be influenced by the reaction conditions. For instance, alkylation of 1H-1,2,4-triazole with sodium ethoxide in ethanol (B145695) tends to yield the N1-substituted product, whereas using aqueous sodium hydroxide (B78521) can produce a mixture of N1 and N4 isomers. chemicalbook.com
Electrophilic and Nucleophilic Attack on the Triazole Ring
The carbon atoms (C3 and C5) of the 1H-1,2,4-triazole ring are electron-deficient due to their proximity to the electronegative nitrogen atoms. chemicalbook.com This makes them susceptible to nucleophilic attack, although this generally requires harsh conditions. chemicalbook.com In the case of this compound, the primary reaction pathway for a nucleophile is the attack at the much more electrophilic sulfur atom of the sulfonyl group, leading to the expulsion of the triazole as a leaving group, rather than attack on the ring carbons.
Electrophilic attack on the ring carbons is generally not observed for 1,2,4-triazoles due to the ring's electron-deficient nature. Instead, as mentioned, electrophiles target the nitrogen atoms. chemicalbook.com
Formation and Reactivity of Intermediates
The reactions involving this compound as a sulfonyl transfer agent proceed through key reactive intermediates. In the activation of phosphate groups for oligonucleotide synthesis, the primary intermediate is a highly reactive mixed anhydride. beilstein-journals.org
The efficiency of this process relies on the high electrophilicity of the sulfonyl group and the ability of the triazole to function as a good leaving group, forming a stable anionic intermediate.
Proposed α-Imino Rhodium Carbene Intermediates from Sulfonyl Triazoles
The generation of α-imino rhodium carbene intermediates is a hallmark of the reactivity of 1-sulfonyl-1,2,3-triazoles , not the 1,2,4-triazole isomer. For 1-sulfonyl-1,2,3-triazoles, the presence of the electron-withdrawing sulfonyl group on the N1 nitrogen weakens the adjacent N1–N2 bond. This structural feature facilitates a thermally or metal-catalyst-induced ring-chain tautomerism, leading to the formation of an α-diazoimine species. This diazoimine can then be trapped by a transition metal catalyst, such as rhodium(II), to extrude dinitrogen (N₂) and form a putative α-imino rhodium carbene intermediate. These versatile intermediates can then participate in a wide array of synthetic transformations, including cyclopropanations, C-H insertions, and transannulation reactions with nitriles to form imidazoles.
In stark contrast, This compound does not serve as a precursor for α-imino rhodium carbenes under similar conditions. The 1,2,4-triazole ring system is inherently more stable and lacks the contiguous N1-N2-N3 arrangement that is activated by N1-sulfonylation. The arrangement of nitrogen atoms at the 1, 2, and 4 positions does not facilitate the ring-opening equilibrium required to form a diazo species. Consequently, the extensive chemistry developed around rhodium carbene intermediates from sulfonyl triazoles is exclusive to the 1,2,3-isomer and is not a feature of the reactivity of this compound.
A comparative summary of the reactivity towards rhodium catalysts is presented below:
| Compound | Ring Structure | Reactivity with Rh(II) Catalysts | Intermediate |
| 1-Sulfonyl-1,2,3-triazole | 1,2,3-Triazole | Undergoes ring-opening and N₂ extrusion | α-Imino Rhodium Carbene |
| 1-Sulfonyl-1,2,4-triazole | 1,2,4-Triazole | Stable; does not form carbene intermediates | Not Applicable |
α-Diazoimine Precursors in Organic Transformations
The role of sulfonyl triazoles as α-diazoimine precursors is intrinsically linked to the formation of the carbene intermediates discussed previously. It is the 1-sulfonyl-1,2,3 -triazoles that are considered stable, readily available progenitors of α-diazoimines, effectively serving as synthetic equivalents of α-diazo aldehydes or ketones. This transformation is a key step, as the α-diazoimine is the direct precursor that interacts with the metal catalyst. The ability of these compounds to exist in equilibrium with their open-chain diazo isomers makes them "latent" diazo compounds, circumventing the need to handle potentially unstable diazocarbonyls directly.
Conversely, This compound is not a precursor to α-diazoimines. Its greater thermodynamic stability and different electronic structure prevent the necessary ring-opening reaction. The primary reactivity of N-sulfonyl-1,2,4-triazoles involves reactions as electrophiles, typically substitution at the triazole ring carbons or displacement of the benzenesulfonyl group, rather than acting as a source of diazo species.
Mechanistic Studies of Key Transformations
Kinetic Analysis of Reaction Pathways
Detailed kinetic analyses of the decomposition or rearrangement pathways for this compound are not extensively documented in the literature, largely because it does not undergo the characteristic transformations of its 1,2,3-isomer. However, kinetic studies on the solvolysis of related N-acyl-1,2,4-triazoles provide insight into the stability and reactivity of this heterocyclic system.
For instance, kinetic data have been reported for the spontaneous hydrolysis of 1-benzoyl-1,2,4-triazole , a structural analogue where a benzoyl group replaces the benzenesulfonyl group. The studies, conducted in aqueous solutions, determined the first-order rate constants for the cleavage of the N-acyl bond. The rate of hydrolysis is influenced by factors such as pH and the presence of additives like salts and alcohols, which affect the Gibbs energy of the transition state. While not directly applicable to the benzenesulfonyl derivative, which is expected to have different electronic and steric properties, these studies underscore that the primary reaction pathway investigated kinetically for N-activated 1,2,4-triazoles is solvolytic cleavage at the N1-substituent bond, rather than ring-opening.
Spectroscopic Characterization of Transient Species
The spectroscopic characterization of transient species is a powerful tool for elucidating reaction mechanisms. However, in the context of this compound, there is a lack of reports on the spectroscopic detection of transient intermediates like rhodium carbenes or diazoimines. This is a direct consequence of the fact that such species are not formed from the 1,2,4-triazole ring system.
Research efforts involving the 1-sulfonyl-1,2,3 -triazole isomer have proposed the existence of rhodium iminocarbenoid intermediates, but their lifetimes are typically too short for direct observation under normal reaction conditions, and their existence is inferred from the products formed.
For stable 1-sulfonyl-1,2,4-triazole derivatives, standard spectroscopic methods are used for routine characterization. For example, in a series of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine compounds, detailed characterization was achieved using:
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, showing characteristic shifts for the protons and carbons on the triazole and benzenesulfonyl moieties.
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
These techniques confirm the structure of the stable starting material and its reaction products but have not been applied to study non-existent transient species from this compound.
Applications of 1 Benzenesulfonyl 1h 1,2,4 Triazole in Advanced Organic Synthesis
Reagent for Carbon-Nitrogen and Carbon-Carbon Bond Formation
1-(Benzenesulfonyl)-1H-1,2,4-triazole and its derivatives have emerged as significant reagents for the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are fundamental connections in the assembly of organic molecules. The electron-withdrawing nature of the benzenesulfonyl group enhances the reactivity of the triazole ring, facilitating its participation in various coupling reactions.
In the realm of C-N bond formation, these reagents are instrumental in the synthesis of N-aryl and N-alkyl triazoles. Research has demonstrated that the reaction of 1H-1,2,4-triazole with benzenesulfonyl chloride under basic conditions provides a direct route to this compound. This compound can then serve as a precursor or a direct participant in reactions that form new C-N bonds. For instance, multicomponent processes have been developed for the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, showcasing the utility of the triazole scaffold in C-N bond formation. Furthermore, copper-catalyzed reactions have been employed to synthesize 1,2,4-triazole (B32235) derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. nih.gov
While direct applications in C-C bond formation are less common, the functional groups introduced by this compound can be further manipulated to participate in cross-coupling reactions, thereby indirectly facilitating C-C bond construction. The triazole moiety itself, once installed, can direct further functionalization on adjacent positions of a molecule.
Building Block for Complex Heterocyclic Systems
The inherent reactivity and functional group tolerance of this compound make it an invaluable building block for the synthesis of more complex heterocyclic systems. Its ability to introduce the 1,2,4-triazole motif is particularly significant, as this heterocycle is a common feature in many biologically active compounds. zsmu.edu.uaorganic-chemistry.orgnih.gov
Synthesis of Substituted 1-Alkyl-1,2,4-triazoles
The synthesis of substituted 1-alkyl-1,2,4-triazoles is a key application of this compound and related compounds. The direct N1-alkylation of 1H-1,2,4-triazole can be achieved using various alkylating agents under basic conditions. For example, the use of tert-butyl bromide in the presence of a base and a phase-transfer catalyst leads to the formation of 1-tert-butyl-1H-1,2,4-triazole with high regioselectivity. nih.gov The benzenesulfonyl group in this compound can act as a leaving group or an activating group, facilitating the introduction of alkyl substituents onto the triazole ring.
| Reactants | Conditions | Product | Yield |
| 1H-1,2,4-Triazole, tert-Butyl Bromide | K₂CO₃, Tetrabutylammonium Bromide, DMF, 120°C | 1-tert-Butyl-1H-1,2,4-triazole | 82-88% nih.gov |
| Hydrazines, Formamide (B127407) | Microwave Irradiation | Substituted 1,2,4-triazoles | Good nih.gov |
| Aryl Hydrazines, Paraformaldehyde, NH₄OAc, Alcohols | Electrochemical Reaction | 1,5-Disubstituted and 1-Aryl 1,2,4-triazoles | Not specified nih.gov |
Construction of Imidazole (B134444) and Pyrrole (B145914) Derivatives
The utility of this compound extends to the construction of other important heterocyclic systems such as imidazole and pyrrole derivatives. While direct conversion is not typical, the triazole ring can be a precursor or a component in multi-step synthetic sequences leading to these heterocycles. For example, research has shown that N-sulfonyl-1,2,3-triazoles can be converted to imidazoles in good to excellent yields via a rhodium(II)-catalyzed reaction with nitriles. acs.org This transformation proceeds through a proposed rhodium iminocarbenoid intermediate.
Furthermore, synthetic strategies have been developed to create molecular ensembles containing both pyrrole and 1,2,4-triazole moieties. These methods often involve the reaction of a pyrrole-containing starting material with a triazole precursor. rsc.org The resulting hybrid molecules can exhibit unique electronic and biological properties. Pincer compounds featuring a central pyrrole linked to N-1,2,4-triazole groups have also been prepared, demonstrating the integration of these two heterocyclic systems. capes.gov.br
Facilitation of Oligonucleotide Synthesis
In the field of nucleic acid chemistry, arylsulfonyl triazoles have been utilized as activating agents in the phosphotriester approach to oligonucleotide synthesis. This method, while largely succeeded by the phosphoramidite (B1245037) method, was a cornerstone of early DNA and RNA synthesis. In this context, an arylsulfonyl triazole, such as one derived from benzenesulfonyl chloride and a triazole, acts as a condensing agent to facilitate the formation of the internucleotide phosphotriester linkage.
The arylsulfonyl triazole activates the phosphodiester component, making it susceptible to nucleophilic attack by the hydroxyl group of the incoming nucleoside. The choice of the specific arylsulfonyl triazole and any accompanying nucleophilic catalysts can influence the rate and yield of the coupling reaction. While not the current state-of-the-art, this application highlights the historical importance of this class of compounds in the development of synthetic methodologies for biopolymers.
Role in "Click" Chemistry Methodologies (e.g., SuFEx related applications)
While this compound is not a direct participant in the canonical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, the broader family of sulfonyl azides and triazoles are intimately linked to this area. The synthesis of 1-sulfonyl-1,2,3-triazoles can be achieved through a CuAAC reaction between sulfonyl azides and alkynes. acs.org
More recently, the concept of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, introduced by K. Barry Sharpless, has gained prominence. While the primary focus of SuFEx is on the reactivity of sulfuryl fluoride (SO₂F₂) and its derivatives, the underlying principles of high efficiency and reliability are shared with other click reactions. The benzenesulfonyl group in this compound is a stable S(VI) moiety, and the study of its reactivity contributes to the broader understanding of S(VI) chemistry that underpins SuFEx. The synthesis of benzenesulfonamide (B165840) derivatives bearing a triazole ring using Cu(I)-mediated click chemistry exemplifies the synergy between these chemical concepts.
Precursor for Other Reactive Species in Synthetic Chemistry
A significant application of 1-sulfonyl-1,2,3-triazoles, a class of compounds closely related to the titular molecule, is their role as precursors to highly reactive intermediates, particularly azavinyl carbenes. acs.org The presence of the electron-withdrawing sulfonyl group on the N1 position of the triazole ring weakens the N1-N2 bond. This facilitates a ring-chain tautomerism to a diazoimine, which can then extrude nitrogen gas to generate a transient, yet highly reactive, azavinyl carbene.
These carbenes can be trapped by a variety of reagents to form new and complex molecular structures. For instance, rhodium(II)-catalyzed decomposition of N-sulfonyl-1,2,3-triazoles in the presence of nitriles leads to the formation of substituted imidazoles. acs.org Similarly, reaction with olefins can produce cyclopropanes with high stereoselectivity. acs.org This ability to generate reactive intermediates on demand makes 1-sulfonyl triazoles powerful tools in synthetic chemistry for the construction of diverse molecular frameworks.
| Precursor | Reactive Intermediate | Subsequent Reaction | Product |
| 1-Sulfonyl-1,2,3-triazole | Azavinyl Carbene | Reaction with Nitriles (Rh(II) catalyst) | Imidazoles acs.org |
| 1-Sulfonyl-1,2,3-triazole | Azavinyl Carbene | Reaction with Olefins (Rh(II) catalyst) | Cyclopropanes acs.org |
| 1-Sulfonyl-1,2,3-triazole | α-Imino Diazo Species | Reaction with Alkynes (Ni(0) catalyst) | Pyrroles acs.org |
Computational and Theoretical Investigations of 1 Benzenesulfonyl 1h 1,2,4 Triazole
Electronic Structure and Bonding Analysis
An analysis of the electronic structure of 1-(benzenesulfonyl)-1H-1,2,4-triazole would reveal how electrons are distributed within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. Quantum chemical methods, particularly Density Functional Theory (DFT), are standard tools for this purpose.
Key Areas of Investigation:
Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This would highlight the electrophilic and nucleophilic sites within the molecule. It is expected that the sulfur atom of the sulfonyl group would carry a significant positive charge, making it electrophilic, while the nitrogen and oxygen atoms would be negatively charged.
While specific data for the title compound is not available, studies on similar heterocyclic systems confirm that DFT methods are effective for simulating molecular structure and electronic spectra. rsc.org
Conformational Landscapes and Dynamics
The this compound molecule is not rigid; it can rotate around the single bonds connecting the benzene (B151609) ring, the sulfonyl group, and the triazole ring. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.
Methodology:
Potential Energy Surface Scan: Researchers would perform a systematic scan of the key dihedral angles, primarily the C-S bond between the phenyl and sulfonyl groups and the S-N bond between the sulfonyl and triazole groups. By calculating the energy at each rotational step, a potential energy surface map is generated.
Geometry Optimization: The low-energy regions identified on this map would be used as starting points for full geometry optimization to find the stable conformers (local energy minima). DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are commonly employed for such analyses on related organic molecules. nih.gov
Frequency Calculations: For each optimized conformer, vibrational frequency calculations would be performed to confirm that it is a true energy minimum and to determine its thermodynamic properties, such as Gibbs free energy.
From studies on other sulfonylated and N-substituted heterocycles, it is known that steric hindrance and electronic interactions (like repulsion between lone pairs) govern the preferred conformations. researchgate.net Crystal structure analysis of related triazoles shows that the dihedral angle between aromatic rings is a critical parameter. nih.govmdpi.com
Table 1: Hypothetical Torsional Angle Data for Conformational Analysis This table illustrates the type of data that would be generated from a conformational analysis. The values are hypothetical examples based on general principles.
| Dihedral Angle | Description | Predicted Stable Range (°) |
| C(aryl)-S-N-N | Rotation around the Sulfonyl-Triazole bond | ±60 to ±90 |
| C(aryl)-C-S-N | Rotation around the Phenyl-Sulfonyl bond | ±30 to ±60 |
Prediction of Reactivity and Regioselectivity via Quantum Chemical Calculations
Quantum chemistry can predict where and how this compound is most likely to react. This is particularly important for understanding its behavior with other chemical reagents.
Key Predictive Tools:
Molecular Electrostatic Potential (MEP): An MEP map would visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The nitrogen atoms of the triazole ring without a bond to the sulfonyl group are expected to be nucleophilic sites, while the sulfonyl group's sulfur atom and the hydrogen atoms on the triazole ring are potential electrophilic sites.
Fukui Functions: These functions provide a more quantitative measure of the reactivity at each atomic site for nucleophilic, electrophilic, or radical attack, helping to predict regioselectivity.
Regioselectivity in Sulfonylation: In reactions involving N-unsubstituted azoles and sulfonyl chlorides, a mixture of regioisomers can form. Theoretical calculations can help determine whether the kinetic or thermodynamic product is favored. For related 1,2,3-triazoles, it has been shown that less hindered reagents tend to yield the 1-substituted (kinetic) product, while bulkier reagents can favor the 2-substituted (thermodynamic) product. researchgate.net The specific outcome for the 1,2,4-triazole (B32235) isomer would depend on the relative stability of the possible intermediates and products.
Theoretical Elucidation of Reaction Mechanisms and Transition States
Beyond predicting where a reaction occurs, computational chemistry can elucidate the step-by-step pathway, or mechanism, of a reaction. This involves identifying all intermediates and, crucially, the transition states that connect them.
Methodology:
Transition State Searching: For a proposed reaction, such as nucleophilic substitution on the sulfonyl group or electrophilic attack on the triazole ring, computational algorithms are used to locate the geometry of the highest-energy point along the reaction coordinate—the transition state.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the correct pathway has been found.
Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy barrier (ΔG‡). A lower activation energy implies a faster reaction. Comparing the activation energies for competing pathways allows chemists to predict the major product of a reaction. Such methods are standard for studying reaction mechanisms in organic chemistry. nih.gov
For instance, in the synthesis of sulfonylated triazoles, theoretical calculations could clarify the precise mechanism of the sulfonylation reaction, including the role of any base or catalyst used. researchgate.net
Spectroscopic Property Simulations (e.g., NMR, IR) to Aid Characterization
Computational methods can predict the spectroscopic signatures of a molecule, which is an invaluable aid in confirming its identity and structure after synthesis.
Simulated Spectra:
NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N), it is possible to predict the chemical shifts. These predicted shifts, when compared to experimental data, can confirm the molecular structure and help assign the signals in the experimental spectrum. This combined approach of NMR spectroscopy and quantum chemical calculations is a powerful tool for studying azole structures. mdpi.com For example, a key distinction in related isomers is that a 2-substituted triazole often shows a single, higher-symmetry signal for its ring protons, whereas a 1-substituted isomer shows distinct signals. mdpi.com
IR Spectroscopy: The vibrational frequency calculations performed in conformational analysis also yield the predicted infrared (IR) spectrum. Each calculated frequency corresponds to a specific molecular vibration (e.g., C=N stretch, S=O stretch, C-H bend). Comparing the predicted spectrum with the experimental one helps to confirm the presence of key functional groups. Such simulations are now routinely used to interpret vibrational spectra. researchgate.net
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data This table shows how simulated data would be compared with experimental results for structural verification. The values are for illustrative purposes only.
| Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) | Assignment |
| ¹H NMR (ppm) | 8.15 | 8.10 | H-3 on Triazole Ring |
| 8.90 | 8.85 | H-5 on Triazole Ring | |
| ¹³C NMR (ppm) | 145.2 | 144.8 | C-3 on Triazole Ring |
| 152.8 | 152.5 | C-5 on Triazole Ring | |
| IR (cm⁻¹) | 1380 | 1375 | Sulfonyl (S=O) Stretch |
| 1190 | 1188 | Sulfonyl (S=O) Stretch |
Structural Characterization and Its Implications for Reactivity
X-ray Crystallography of 1-(Benzenesulfonyl)-1H-1,2,4-triazole and Derivatives
X-ray crystallography provides definitive proof of structure by mapping the electron density of a crystalline solid. This technique has been applied to this compound, offering precise measurements of its molecular geometry and insights into its solid-state packing.
The crystal structure of this compound reveals a molecule with distinct conformational features. researchgate.net The geometry around the sulfur atom deviates from an ideal tetrahedral arrangement. researchgate.net A key feature of the molecule's conformation is the significant twist between the two main ring systems. The dihedral angle between the planar 1,2,4-triazole (B32235) ring and the phenyl ring is 82.17 (14)°. researchgate.net This near-perpendicular orientation minimizes steric hindrance between the two rings.
The bond angle of N1—S6—C9 is reported to be 103.86 (10)°, a reduction from the ideal tetrahedral angle, which is attributed to the electronic and steric influences of the attached rings. researchgate.net The planarity of the triazole and phenyl rings themselves is a common feature, consistent with their aromatic character. researchgate.netmdpi.com
Table 1: Selected Crystallographic Data for this compound researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇N₃O₂S |
| Molecular Weight | 209.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.395 (14) |
| b (Å) | 5.045 (3) |
| c (Å) | 17.698 (19) |
| β (°) | 115.445 (3) |
| Volume (ų) | 918.7 (16) |
| Z | 4 |
| Dihedral Angle (Triazole-Phenyl) | 82.17 (14)° |
Advanced Spectroscopic Techniques (NMR, IR, Mass Spectrometry) for Structural Elucidation
Spectroscopic methods are essential for confirming the structure of this compound, especially in non-crystalline states, and for characterizing its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to identify the chemical environment of the hydrogen and carbon atoms in the molecule. rsc.org The ¹H NMR spectrum typically shows distinct signals for the protons on the triazole ring and the benzenesulfonyl group. rsc.orgrsc.org The chemical shifts and coupling constants provide valuable information about the connectivity and electronic environment within the molecule. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present. rsc.org Characteristic absorption bands for the sulfonyl group (S=O stretching), C-N bonds, and the aromatic rings are expected. These spectra are often used to confirm the successful synthesis of the compound. rsc.org
Table 2: General Spectroscopic Data for Triazole Derivatives rsc.org
| Technique | Observed Features for Triazole Scaffolds |
|---|---|
| ¹H NMR | Signals for aromatic protons (phenyl group) and triazole ring protons. Chemical shifts are influenced by substituents. |
| ¹³C NMR | Distinct signals for carbons in the phenyl and triazole rings. The carbon attached to the sulfonyl group is typically shifted downfield. |
| FT-IR (KBr, νₘₐₓ/cm⁻¹) | Bands corresponding to N–N=N (~1220 cm⁻¹), C–N (~1190 cm⁻¹), and =C–H (~830 cm⁻¹) of the triazole ring. Strong absorptions for S=O stretching in sulfonyl derivatives. |
| Mass Spectrometry (MS, m/z) | Presence of a molecular ion peak (M⁺). Fragmentation patterns often show cleavage of the benzenesulfonyl group or loss of N₂ from the triazole ring. |
Correlation of Molecular Structure with Observed Chemical Reactivity
The structural features of this compound, as determined by crystallographic and spectroscopic analysis, have direct implications for its chemical reactivity.
The large dihedral angle between the phenyl and triazole rings suggests that there is minimal electronic conjugation between them. researchgate.net This electronic separation implies that the reactivity of each ring system can be considered somewhat independently. The benzenesulfonyl group is strongly electron-withdrawing, which deactivates the phenyl ring towards electrophilic substitution.
Conversely, this electron-withdrawing nature significantly influences the triazole ring. The nitrogen atoms of the 1,2,4-triazole ring are known to be nucleophilic and can act as ligands in coordination chemistry. chemimpex.com However, the attachment of the potent benzenesulfonyl group reduces the electron density on the triazole ring, making it less nucleophilic compared to an unsubstituted 1H-1,2,4-triazole. This has implications for its ability to participate in reactions such as N-alkylation or coordination to metal centers. The geometry around the sulfur atom, being a distorted tetrahedron, influences the steric accessibility of the adjacent atoms for reactions. researchgate.net
Emerging Research Directions and Future Perspectives in 1 Benzenesulfonyl 1h 1,2,4 Triazole Chemistry
Exploration of Untapped Synthetic Potential and Novel Transformations
The synthetic utility of 1-(benzenesulfonyl)-1H-1,2,4-triazole and its derivatives is far from fully realized. A significant area of emerging research is its application in Sulfur–Triazole Exchange (SuTEx) chemistry. rsc.org In this context, the sulfonyl-triazole acts as a tunable sulfur electrophile where the triazole ring functions as an effective leaving group. This platform enables covalent modification of nucleophilic residues on proteins, making it a powerful tool for developing chemical probes to investigate protein function and for fragment-based ligand discovery. rsc.org
The reactivity of the sulfonyl-triazole core can be finely tuned by modifying substituents on both the benzenesulfonyl group (the "adduct group") and the triazole leaving group. This dual-modification capability expands the medicinal chemistry opportunities for creating ligands with specific reactivity and molecular recognition properties. rsc.org While much of the initial SuTEx work has focused on targeting tyrosine residues, the untapped potential lies in designing sulfonyl triazoles to react with other nucleophilic amino acid residues, thereby broadening the scope of protein targets.
Furthermore, research into novel transformations beyond SuTEx is ongoing. While N-sulfonyl-1,2,3-triazoles are known to act as precursors for metal-bound imino carbenes, which can undergo various synthetic transformations like cyclopropanation and C-H functionalization, the analogous reactivity of the 1,2,4-isomer is less explored. acs.orgrsc.org Future research will likely focus on investigating whether this compound can be a precursor to similar reactive intermediates under thermal or photochemical conditions, or through catalysis, opening up new avenues for heterocyclic synthesis.
Development of Sustainable and Efficient Synthetic Routes
The synthesis of sulfonylated triazoles is a key area where green and sustainable chemistry principles are being increasingly applied. Traditional methods often require harsh conditions or the use of stoichiometric and potentially toxic reagents. Modern research is focused on developing catalytic, atom-economical, and environmentally benign synthetic routes.
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been a foundational method for synthesizing related N-sulfonyl-1,2,3-triazoles, and similar strategies are relevant for 1,2,4-triazole (B32235) isomers. acs.orgnih.gov Recent advancements have shown that catalysts like copper(I) thiophene-2-carboxylate (B1233283) (CuTC) are effective at room temperature and can be used in greener solvents like water. nih.gov Another approach involves three-component reactions, which enhance efficiency by combining multiple starting materials in a single step. For instance, a copper-catalyzed three-component reaction of aromatic ketones, sodium sulfinates, and azides provides access to 4-sulfonyl-1,2,3-triazoles, a strategy whose principles could be adapted for 1-sulfonyl isomers. nih.govmdpi.com
The development of reusable, heterogeneous catalysts is a significant goal for sustainable synthesis. Zinc-based nanocrystals, for example, have been successfully used for the copper-free, regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles in water, offering a robust and economical alternative that can be recovered and reused. rsc.org The exploration of such catalytic systems for the synthesis of this compound is a promising future direction. Microwave-assisted synthesis represents another avenue for efficient and rapid preparation of 1,2,4-triazoles from hydrazines and formamide (B127407) without a catalyst, showcasing a move towards energy-efficient methods. organic-chemistry.org
Table 1: Comparison of Synthetic Routes for Sulfonyl Triazoles
| Method | Catalyst / Conditions | Advantages | Challenges | Relevant Isomer | Citations |
|---|---|---|---|---|---|
| Copper-Catalyzed Cycloaddition | Copper(I) thiophene-2-carboxylate (CuTC), Room Temp, Water/Toluene | Mild conditions, High selectivity, Use of greener solvents. | Substrate scope limitations, Potential copper contamination. | 1,2,3-Triazole | nih.gov |
| Three-Component Tandem Reaction | CuCl₂/TMEDA, Aerobic, Room Temp, DMSO | High atom economy, Facile access to complex structures. | Prior synthesis of starting materials can reduce sustainability. | 1,2,3-Triazole | nih.govmdpi.com |
| Heterogeneous Catalysis | ZnO-CTAB nanocrystals, Water, Base/Ligand-free | Reusable catalyst, Eco-friendly (water solvent), Copper-free. | Primarily demonstrated for specific isomers, efficiency may vary. | 1,2,3-Triazole | rsc.org |
| Reaction with Sulfonyl Chlorides | Mesyl chloride, Tosyl chloride / Base | Direct sulfonylation of pre-formed triazole ring. | Mixture of regioisomers (1- and 2-substituted) often formed. | 1,2,3-Triazole | epa.gov |
| Microwave-Assisted Synthesis | Microwave irradiation, Catalyst-free | Rapid reaction times, High efficiency, Good functional group tolerance. | Requires specialized equipment, scalability can be a concern. | 1,2,4-Triazole | organic-chemistry.org |
Advanced Computational Modeling for Property Prediction and Mechanistic Insight
Computational chemistry is becoming an indispensable tool in the study of sulfonyl triazoles. Advanced modeling techniques, particularly Density Functional Theory (DFT), provide deep insights into molecular structure, electronic properties, and reaction mechanisms that are often difficult to probe experimentally. For this compound, computational studies can predict its geometry, such as the dihedral angle between the phenyl and triazole rings, and explain distortions from ideal geometries, like that around the sulfur atom. researchgate.net
In the context of drug design and chemical biology, molecular docking simulations are crucial for predicting how these molecules interact with biological targets. nih.gov For example, computational docking of 1,2,4-triazole derivatives into the active site of enzymes like cytochrome P450 14-alpha-demethylase (CYP51) has guided the synthesis of potent antifungal agents. nih.govnih.gov Similarly, docking studies have been used to understand the binding modes of 1,2,4-triazole derivatives in the active site of aromatase, a target for anticancer drugs. nih.gov These in silico methods allow for the rational design of new derivatives with enhanced activity and selectivity, saving significant time and resources in the discovery phase.
Mechanistic studies also benefit greatly from computational modeling. DFT calculations have been used to investigate the transition states and intermediates in the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, helping to elucidate the reaction pathways and explain the observed regioselectivity. beilstein-journals.org For SuTEx chemistry, computational models can help in understanding the factors that influence the reactivity of the S-N bond and the leaving group potential of the triazole moiety, facilitating the design of next-generation chemical probes with tailored reactivity. rsc.org
Table 2: Applications of Computational Modeling in Sulfonyl Triazole Research
| Modeling Technique | Application | Insights Gained | Citations |
|---|---|---|---|
| X-ray Crystallography & DFT | Structural Analysis | Determination of bond lengths, bond angles, and dihedral angles. Understanding of molecular geometry and packing. | researchgate.net |
| Molecular Docking | Drug Design (Antifungal/Anticancer) | Prediction of binding modes and affinities with target enzymes (e.g., CYP51, Aromatase). Rational design of more potent inhibitors. | nih.govnih.govnih.gov |
| DFT Calculations | Mechanistic Studies | Elucidation of reaction pathways, characterization of transition states and intermediates, explanation of regioselectivity. | beilstein-journals.org |
| Cyclic Voltammetry & DFT | Electronic Property Analysis | Determination of redox potentials and understanding the electronic influence of the triazole backbone on metal centers in coordination complexes. | rsc.org |
Integration into Materials Science Applications (e.g., as ligands in coordination chemistry)
The integration of this compound and related structures into materials science is a burgeoning research area. The triazole ring, with its multiple nitrogen atoms, is an excellent ligand for coordinating with metal ions, enabling the construction of diverse coordination polymers and metal-organic frameworks (MOFs). The electronic properties of these materials can be tuned by the substituents on the triazole and, in this case, the benzenesulfonyl group.
Research has demonstrated that 1,2,3-triazole derivatives can act as effective corrosion inhibitors for metals like steel and copper in acidic environments. mdpi.com These molecules adsorb onto the metal surface, forming a protective film that hinders corrosive processes. The sulfonyl group in this compound could enhance this protective ability through stronger surface interactions. The development of new, environmentally friendly corrosion inhibitors based on this scaffold is a significant opportunity.
In coordination chemistry, triazole-based ligands are used to synthesize novel metal complexes with interesting magnetic, optical, or catalytic properties. rsc.orgnih.govrsc.org For example, 1,2,3-triazole dithiolate ligands have been coordinated with titanium, nickel, and palladium to form complexes whose electronic properties were studied by cyclic voltammetry and spectroscopy. rsc.org Similarly, pyridyl-substituted 1,2,3-triazoles have been used to create palladium and platinum complexes where the metal center is chelated by the pyridine (B92270) and triazole nitrogen atoms. rsc.org The introduction of a benzenesulfonyl group onto the triazole ligand offers a handle to modulate the electronic structure and reactivity of the resulting metal complex, paving the way for new catalysts or functional materials.
Table 3: Examples of Triazole-Based Coordination Compounds and Materials
| Ligand Type | Metal Ion(s) | Application / Property Studied | Citations |
|---|---|---|---|
| 1,2,4-Triazoline-3-thione derivative | Mn(II), Fe(II), Ni(II), Cu(II), Zn(II) | Anticancer activity against colon and lung cancer cell lines. | nih.gov |
| 1H-1,2,3-Triazole-4,5-dithiolate | Ti, Ni, Pd | Synthesis of new metal complexes, study of electronic properties and thermal decomposition. | rsc.org |
| Pyridyl-substituted 1,2,3-triazole | Pd(II), Pt(II) | Formation of mononuclear cis-dichloro complexes, study of electrochemical and UV/Vis properties. | rsc.org |
| 1-(benzyl)-4,5-dibenzoyl-1,2,3-triazole | N/A (Surface interaction with Steel) | Corrosion inhibition in acidic environments. | mdpi.com |
Addressing Challenges and Opportunities in Sulfonyl Triazole Chemistry
Despite significant progress, challenges remain in the chemistry of sulfonyl triazoles. A primary synthetic challenge is controlling regioselectivity. The reaction of N-unsubstituted triazoles with sulfonyl chlorides can lead to a mixture of regioisomers (e.g., 1-sulfonyl and 2-sulfonyl derivatives), which can be difficult to separate. epa.gov Developing synthetic methods that provide high regioselectivity for a specific isomer like this compound is crucial for its practical application.
Another challenge is the synthesis of sterically hindered or electronically demanding derivatives. While many synthetic methods work well for simple substrates, their efficiency can drop significantly with more complex starting materials, limiting the accessible chemical space. nih.gov Overcoming these limitations requires the development of more robust and broadly applicable synthetic protocols.
The opportunities in this field are vast. The tunable nature of the sulfonyl triazole scaffold is its greatest asset. rsc.org By systematically varying the substituents on both the sulfonyl and triazole moieties, a large library of compounds can be generated for screening in various applications. In chemical biology, this allows for the creation of highly specific covalent probes for studying protein function in living cells. rsc.org In medicinal chemistry, it provides a platform for developing new therapeutic agents, from antifungals and antivirals to anticancer drugs. nih.govnih.govnih.gov The inherent properties of the triazole ring, such as its ability to form hydrogen bonds and its metabolic stability, make it an attractive pharmacophore. nih.govnih.gov In materials science, the continued exploration of sulfonyl triazoles as ligands will undoubtedly lead to new functional materials with tailored electronic, catalytic, and surface properties. rsc.orgmdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(benzenesulfonyl)-1H-1,2,4-triazole, and how can reaction yields be improved?
- Methodological Answer : A one-pot synthesis using NaOH as a base in ethanol at 60–80°C achieves yields of 70–85%. Key parameters include stoichiometric control of benzenesulfonyl chloride to 1H-1,2,4-triazole (1:1.2 molar ratio) and slow addition to minimize side reactions like over-sulfonylation. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) enhances purity (>95%) .
- Data Note : Microwave-assisted synthesis (100 W, 15 min) reduces reaction time by 60% but requires specialized equipment .
Q. How can the physicochemical properties (e.g., pKa, solubility) of this compound be experimentally determined?
- Methodological Answer :
- pKa : Use potentiometric titration in a 47-solvent system (e.g., water, DMSO, ethanol). The sulfonyl group lowers the pKa of the triazole NH to ~3.8–4.2 in aqueous media, enhancing acidity compared to unsubstituted triazoles .
- Solubility : Measure via UV-Vis spectroscopy in solvents like THF (high solubility: 25 mg/mL) vs. water (<0.1 mg/mL). Solvatochromic shifts indicate polarity-driven solubility differences .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d6) shows distinct peaks for benzenesulfonyl (δ 7.5–8.1 ppm, aromatic) and triazole (δ 8.9–9.2 ppm, NH).
- FT-IR : Key bands include S=O (1360 cm⁻¹) and triazole ring (1550 cm⁻¹).
- XRD : Single-crystal analysis (e.g., Cu-Kα radiation) confirms planar triazole-sulfonyl geometry with bond lengths: S–O (1.43 Å), N–S (1.68 Å) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?
- Methodological Answer : DFT calculations at the B3LYP/6-311G+(d,p) level reveal:
- HOMO-LUMO Gap : 4.8 eV, indicating moderate electrophilicity.
- Reactive Sites : Sulfonyl oxygen (partial charge: -0.52) and triazole N2 (partial charge: -0.31) are nucleophilic hotspots.
- Solvent Effects : PCM models show polar solvents stabilize the sulfonyl group, reducing reactivity by 15–20% .
Q. What strategies resolve contradictions in reported biological activity data (e.g., COX-2 inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Analysis : IC50 values for COX-2 inhibition (0.8–1.2 μM) vs. cytotoxicity (CC50 > 50 μM in HEK293 cells) suggest a therapeutic index >40. Discrepancies arise from assay conditions (e.g., serum-free media inflates cytotoxicity).
- QSAR Modeling : Use Hammett σ constants for substituents on the benzene ring to correlate electronic effects with activity. A meta-chloro group enhances COX-2 selectivity by 30% .
Q. How does this compound perform in proton-conducting membranes for fuel cells?
- Methodological Answer : When copolymerized with 1-vinyl-1,2,4-triazole, it achieves:
- Conductivity : 10⁻² S/cm at 120°C under anhydrous conditions.
- Thermal Stability : Decomposition >300°C (TGA).
- Mechanical Strength : Young’s modulus of 1.2 GPa, outperforming Nafion® by 25% .
Data Contradiction Analysis
Q. Why do crystallographic studies report variable N–S bond lengths in sulfonylated triazoles?
- Resolution : Bond lengths range from 1.68–1.72 Å due to:
- Crystal Packing : Hydrogen bonding (e.g., O–H⋯N interactions) elongates bonds by 0.02–0.04 Å.
- Disorder : Rotational disorder in sulfonyl groups (e.g., 65:35 occupancy split) skews measurements .
Methodological Tables
Table 1 : Key Synthetic Parameters for this compound
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 6–8 h | 15 min |
| Yield | 75–85% | 70–80% |
| Purity (HPLC) | >95% | >90% |
| Energy Consumption | High | Low |
Table 2 : Proton Conductivity of Triazole-Based Membranes
| Polymer Composition | Conductivity (S/cm) | Temperature (°C) |
|---|---|---|
| 1-Vinyl-triazole Copolymer | 1.2 × 10⁻² | 120 |
| Nafion® 117 | 9.0 × 10⁻³ | 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
